N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide
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Overview
Description
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound specifically targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves multiple steps. The key steps include the protection of functional groups, formation of the morpholino ring, and coupling with the purine base. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and reaction times to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of indolent lymphoid malignancies and other cancers.
Industry: It is used in the development of new anticancer drugs and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and triggering programmed cell death. This mechanism is particularly effective against indolent lymphoid malignancies .
Comparison with Similar Compounds
Similar Compounds
Fludarabine: Another purine nucleoside analog used in the treatment of chronic lymphocytic leukemia.
Cladribine: A purine nucleoside analog used to treat hairy cell leukemia and multiple sclerosis.
Pentostatin: A purine nucleoside analog used in the treatment of hairy cell leukemia
Uniqueness
N-(9-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQQPEYYQOKYTE-IOWSJCHKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956139-16-5 |
Source
|
Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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